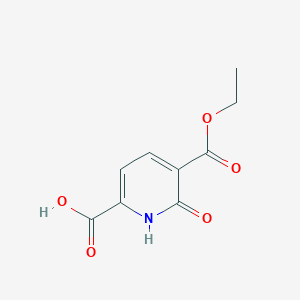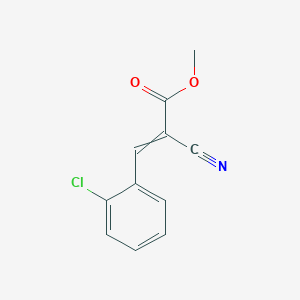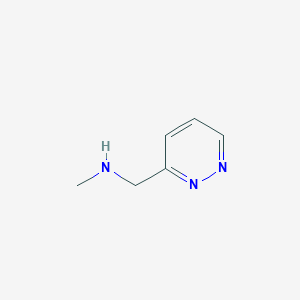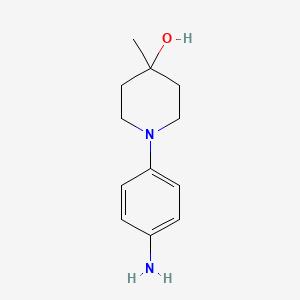
5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of an ethoxycarbonyl group at the 5-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In organic synthesis, 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as a building block for pharmaceuticals.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold for drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be used in the design of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: In the material science industry, the compound can be used in the synthesis of polymers and other advanced materials. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced stability or conductivity.
作用機序
The mechanism of action of 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
5-Ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid: This compound has a similar structure but with a methylthio group instead of a keto group.
5-Ethoxycarbonyl-2-fluorophenylboronic acid: This compound contains a fluorophenyl group, making it distinct in terms of reactivity and applications.
Uniqueness: 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a keto group on the pyridine ring. This combination of functional groups imparts specific chemical properties, such as the ability to undergo diverse chemical reactions and form stable complexes with various reagents. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
5-ethoxycarbonyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(14)5-3-4-6(8(12)13)10-7(5)11/h3-4H,2H2,1H3,(H,10,11)(H,12,13) |
InChIキー |
NGGZIGZDKUTOOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid](/img/structure/B11817657.png)











